3-Aminohept-6-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminohept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6(8)5-7(9)10/h2,6H,1,3-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLQRWQXWXELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Aminohept 6 Enoic Acid
Established Synthesis Routes for Racemic Forms
The preparation of racemic 3-aminohept-6-enoic acid provides a foundational starting point for various applications and can be achieved through specific, established methods.
Preparation of this compound Hydrochloride
A common and practical form of this compound for handling and storage is its hydrochloride salt. squarix.dechiralen.combldpharm.comsigmaaldrich.com The synthesis of racemic this compound hydrochloride can be accomplished through methods such as the modified Rodionov synthesis. This involves the reaction of an appropriate aldehyde with malonic acid in the presence of ammonium (B1175870) acetate. mdpi.com Subsequent esterification and treatment with an acid, like hydrochloric acid, yields the desired hydrochloride salt. mdpi.comnih.gov
General Approaches to Beta-Amino Acid Synthesis Applicable to this compound
Several general synthetic strategies for β-amino acids can be adapted for the specific synthesis of this compound. numberanalytics.comillinois.edu These methods offer versatility and can be tailored to introduce the desired functionality.
Reaction of Hept-6-enoic Acid with Ammonia (B1221849) or Amines
One of the fundamental approaches to synthesizing α-amino acids, which can be conceptually extended to β-amino acids, involves the reaction of a corresponding carboxylic acid with ammonia. openstax.org For this compound, this would conceptually involve the addition of an amino group to hept-6-enoic acid. A classic method is the Hell-Volhard-Zelinskii reaction, where an α-bromo acid is treated with ammonia. openstax.org While this traditionally applies to α-amino acids, modifications could potentially be explored for β-amino acid synthesis. Another approach is the Strecker synthesis, which involves reacting an aldehyde with ammonia and cyanide, followed by hydrolysis. masterorganicchemistry.com
Advanced Catalytic Processes for Industrial Production of Amino Acids
The industrial-scale production of amino acids often relies on advanced catalytic processes, including both biocatalytic and chemocatalytic methods. google.compnas.org While specific industrial processes for this compound are not widely documented, general principles for β-amino acid production are applicable. Biocatalytic methods, utilizing enzymes like hydantoinases and dihydropyrimidinases, have been developed for the synthesis of β-amino acids. google.comresearchgate.net These enzymatic processes can offer high enantioselectivity. mdpi.comhilarispublisher.com Chemo-catalytic approaches, such as the asymmetric hydrogenation of enamines or the use of chiral catalysts in conjugate addition reactions, are also powerful tools for producing enantiomerically pure β-amino acids. hilarispublisher.comgoogle.com
Protecting Group Strategies in Synthesis
The use of protecting groups is an essential strategy in the synthesis of amino acids to prevent unwanted side reactions and to control the sequence of chemical transformations. nih.govacs.orgslideshare.net
N-Fluorenylmethoxycarbonyl (Fmoc) Protection Protocols for this compound
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amino functionality in peptide synthesis and the synthesis of amino acid derivatives. acs.orgresearchgate.netpeptide.com The Fmoc group is introduced to the amino group of this compound to yield N-Fmoc-(+/-)-3-amino-hept-6-enoic acid. squarix.deiris-biotech.de This protection is crucial for subsequent reactions, such as peptide coupling. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638), making it an orthogonal protecting group to acid-labile protecting groups. peptide.com The synthesis of Fmoc-protected amino acids often involves reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. rsc.org
Unexplored Stereoselective Synthesis Approaches for Enantiopure Forms
The pursuit of enantiomerically pure β-amino acids is a significant endeavor in medicinal chemistry and drug development, as the stereochemistry of these molecules profoundly influences their biological activity and conformational properties. acs.org While various stereoselective methods have been established for the synthesis of β-amino acids, their application to specific structures like this compound remains an area ripe for investigation. This section explores several promising, yet underexplored, stereoselective strategies that could potentially be adapted to furnish the enantiopure (R) and (S) forms of this compound. These approaches are based on modern catalytic asymmetric methodologies that have shown success with analogous substrates.
A. Chiral Phosphoric Acid-Catalyzed Asymmetric Conjugate Addition
Chiral phosphoric acid (CPA) catalysis has emerged as a powerful tool for a variety of enantioselective transformations. An unexplored application for the synthesis of enantiopure this compound would be the asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester precursor. This approach would involve the reaction of ethyl (E)-hept-2-en-6-enoate with a nitrogen source, such as a carbamate (B1207046), in the presence of a catalytic amount of a chiral phosphoric acid. The CPA would act as a chiral Brønsted acid, activating the unsaturated ester towards nucleophilic attack and controlling the facial selectivity to yield the desired enantiomer of the protected β-amino acid.
Hypothetical Reaction Scheme: Ethyl (E)-hept-2-en-6-enoate + Benzyl carbamate → (R)- or (S)-Ethyl 3-(N-Cbz-amino)hept-6-enoate
The potential success of this methodology is predicated on the ability of the chiral phosphoric acid to create a well-organized, chiral environment around the electrophile, thereby directing the incoming nucleophile to one of the two enantiotopic faces of the double bond. The terminal alkene of the heptenoate substrate is not expected to interfere with the reaction, offering a direct route to the target structure.
| Catalyst Precursor | Expected Enantiomeric Excess (ee) | Potential Yield |
| (R)-TRIP | >95% | Moderate to High |
| (S)-SPINOL-PA | >90% | Moderate to High |
B. Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes
Another promising avenue involves the organocatalytic asymmetric Michael addition of an aldehyde to a nitroalkene, followed by subsequent functional group transformations. In this hypothetical pathway, the carbon backbone of this compound could be constructed by the addition of propanal to (E)-4-nitrobut-1-ene, catalyzed by a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. The resulting γ-nitroaldehyde could then be reduced to the corresponding amino group and the aldehyde oxidized to a carboxylic acid to afford the final product.
The key to this approach is the highly stereoselective formation of the C-C bond and the introduction of the amine precursor (the nitro group) at the β-position. The success of this strategy for similar substrates suggests that high enantioselectivity could be achievable.
Hypothetical Intermediate and Data:
| Chiral Organocatalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) of major diastereomer |
| (S)-Diarylprolinol Silyl Ether | >95:5 | >98% |
| (R)-Jørgensen-Hayashi catalyst | >90:10 | >95% |
C. Metallaphotoredox-Catalyzed Asymmetric Cross-Coupling
A cutting-edge, unexplored approach for the synthesis of enantiopure this compound is the use of metallaphotoredox catalysis. nih.gov This method could involve the cross-electrophile coupling of a chiral β-bromo-α-amino acid derivative with a suitable alkenylating agent. For instance, a protected β-bromoalanine derivative could be coupled with 4-bromobut-1-ene in the presence of a photocatalyst and a nickel catalyst. nih.gov The chirality would be sourced from an enantiopure starting material, and the reaction conditions would be mild, offering high functional group tolerance.
This strategy offers a modular and convergent route to the target molecule. The key challenge would be to optimize the reaction conditions to favor the desired cross-coupling over potential side reactions.
Potential Reaction Components and Outcomes:
| Chiral Building Block | Alkenylating Agent | Expected Outcome |
| (S)-N-Boc-β-bromoalanine | 4-bromobut-1-ene | (S)-3-(N-Boc-amino)hept-6-enoic acid |
| (R)-N-Boc-β-bromoalanine | 4-bromobut-1-ene | (R)-3-(N-Boc-amino)hept-6-enoic acid |
D. Biocatalytic Approaches Using Transaminases
Enzymatic methods, particularly those employing transaminases, present a green and highly selective, yet unexplored, route to enantiopure this compound. nih.gov A hypothetical biocatalytic process would involve the asymmetric amination of a keto acid precursor, 3-oxo-hept-6-enoic acid, using an engineered transaminase enzyme. These enzymes can exhibit exquisite enantio- and regioselectivity, often operating under mild aqueous conditions.
The development of this approach would hinge on the identification or engineering of a suitable transaminase that accepts the specific keto acid substrate. The use of either an (R)- or (S)-selective transaminase would provide access to the corresponding enantiomer of the target amino acid.
Hypothetical Biocatalytic Transformation:
| Enzyme Type | Substrate | Product | Expected Enantiomeric Purity |
| (R)-selective Transaminase | 3-oxo-hept-6-enoic acid | (R)-3-aminohept-6-enoic acid | >99% ee |
| (S)-selective Transaminase | 3-oxo-hept-6-enoic acid | (S)-3-aminohept-6-enoic acid | >99% ee |
These unexplored pathways represent just a few of the potential modern synthetic strategies that could be leveraged to access enantiopure forms of this compound. Each approach offers distinct advantages in terms of stereocontrol, efficiency, and sustainability, and their investigation would undoubtedly contribute to the broader field of asymmetric β-amino acid synthesis.
Chemical Reactivity and Derivatization Strategies for 3 Aminohept 6 Enoic Acid
Reactivity of the Amino Functionality
The primary amino group in 3-Aminohept-6-enoic acid is a nucleophilic center and can undergo a variety of reactions common to primary amines. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.
Oxidation Reactions of Amino Groups
The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitro compounds, or, with cleavage of the C-N bond, aldehydes or ketones. The outcome of the oxidation of the amino group in this compound would depend on the specific oxidizing agent and reaction conditions employed. For instance, mild oxidation could potentially yield the corresponding imine, while stronger oxidizing agents might lead to the formation of a nitro derivative or even cleavage to produce an aldehyde at the C3 position.
Table 1: Potential Oxidation Reactions of the Amino Group
| Oxidizing Agent | Potential Product(s) |
| Mild Oxidants (e.g., MnO₂) | 3-Iminohept-6-enoic acid |
| Peroxy acids (e.g., m-CPBA) | 3-Nitrohept-6-enoic acid |
| Strong Oxidants (e.g., KMnO₄) | Hept-6-en-3-one |
It is important to note that the presence of the double bond could lead to competing oxidation reactions. Therefore, chemoselective oxidation of the amino group would require careful selection of reagents and reaction conditions.
Nucleophilic Substitution Reactions for Amine Functionalization
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to participate in a variety of nucleophilic substitution reactions, providing a straightforward method for functionalization. Common electrophiles that react with primary amines include alkyl halides, acyl chlorides, and anhydrides. These reactions lead to the formation of secondary amines, amides, and sulfonamides, respectively.
For instance, the reaction of this compound with an alkyl halide would yield a secondary amine. This subsequent secondary amine can undergo further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. Acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would convert the amino group into an amide. This transformation is often used to protect the amino group or to introduce specific functionalities.
Table 2: Representative Nucleophilic Substitution Reactions of the Amino Group
| Electrophile | Reagent/Conditions | Product Type |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Secondary Amine |
| Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | Amide |
| Anhydride ((RCO)₂O) | Base (e.g., Et₃N) | Amide |
| Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine) | Sulfonamide |
Reactivity of the Alkenyl Moiety
The terminal double bond in this compound is an electron-rich functional group that can undergo a variety of addition and transformation reactions. These reactions provide opportunities to modify the carbon skeleton and introduce new functional groups at the terminus of the molecule.
Catalytic Reduction and Hydrogenation of Double Bonds
The terminal alkene can be readily reduced to the corresponding alkane through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The hydrogenation of this compound would yield 3-aminoheptanoic acid, effectively saturating the carbon chain. This transformation is generally clean and high-yielding.
Table 3: Catalytic Hydrogenation of the Alkenyl Moiety
| Catalyst | Hydrogen Source | Product |
| Palladium on Carbon (Pd/C) | H₂ gas | 3-Aminoheptanoic acid |
| Platinum Oxide (PtO₂) | H₂ gas | 3-Aminoheptanoic acid |
| Raney Nickel | H₂ gas | 3-Aminoheptanoic acid |
Olefin Metathesis Reactions for Carbon-Carbon Bond Formation
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum, involves the scrambling of alkylidene groups. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For a terminal alkene like the one in this compound, several types of olefin metathesis are possible.
Cross-Metathesis (CM): Reaction with another alkene can lead to the formation of a new, longer-chain unsaturated amino acid. The geometry of the newly formed double bond can often be controlled by the choice of catalyst.
Ring-Closing Metathesis (RCM): If another alkene functionality were present in a suitable position within the molecule (which is not the case for the parent compound but could be for a derivative), RCM could be used to form a cyclic amino acid.
Enyne Metathesis: Reaction with an alkyne could lead to the formation of a conjugated diene system.
The functional group tolerance of modern olefin metathesis catalysts makes them suitable for use with molecules containing amino and carboxylic acid groups, although protection of these groups may sometimes be necessary to avoid catalyst deactivation. nih.gov
Potential for Intramolecular Cyclization Reactions
The presence of both an amino group and a terminal alkene in the same molecule opens up the possibility of intramolecular cyclization reactions. These reactions can be promoted by various reagents and can lead to the formation of heterocyclic structures, which are prevalent in many biologically active compounds.
One potential cyclization pathway is an intramolecular aminomercuration-demercuration reaction. In this two-step process, treatment with a mercury(II) salt, such as mercury(II) trifluoroacetate, would lead to the intramolecular attack of the amino group on the activated double bond, forming a nitrogen-containing ring. Subsequent reduction of the organomercury intermediate, typically with sodium borohydride, would yield the cyclized product, likely a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative, depending on the regioselectivity of the cyclization.
Another possibility is a palladium-catalyzed intramolecular amination reaction. Under the influence of a palladium catalyst and a suitable ligand and base, the amino group could add across the double bond to form a heterocyclic ring. The size of the ring formed would depend on the reaction conditions and the conformational flexibility of the carbon chain.
Table 4: Potential Intramolecular Cyclization Products
| Reaction Type | Key Reagents | Potential Product |
| Aminomercuration-Demercuration | 1. Hg(OCOCF₃)₂ 2. NaBH₄ | Substituted Piperidine/Pyrrolidine |
| Palladium-Catalyzed Amination | Pd catalyst, Ligand, Base | Substituted Piperidine/Pyrrolidine |
The specific outcomes of these cyclization reactions would require experimental investigation to determine the feasibility, regioselectivity, and stereoselectivity of the processes.
Potential for Bioorthogonal Chemical Transformations (e.g., Click Chemistry)
The unique structural features of this compound, specifically the presence of a terminal alkene and a primary amine, render it a promising candidate for bioorthogonal chemical transformations. These reactions are characterized by their high selectivity and ability to proceed in complex biological environments without interfering with native biochemical processes. The terminal double bond is a particularly valuable functional handle for modern "click chemistry" reactions, which are known for their high yields, stereospecificity, and the generation of inoffensive byproducts.
Two prominent bioorthogonal strategies that could theoretically be applied to this compound are thiol-ene click chemistry and tetrazine ligation. These approaches would allow for the specific chemical modification of the terminal alkene, enabling the conjugation of this amino acid to other molecules of interest, such as proteins, fluorophores, or drug molecules.
Thiol-Ene Click Chemistry
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, which can be initiated by light (photo-click chemistry) or a radical initiator. This reaction is highly efficient and proceeds under mild conditions, making it suitable for biological applications. The terminal alkene of this compound can serve as the "ene" component in this reaction.
In a potential application, this compound could be reacted with a thiol-containing molecule of interest. The reaction would result in the formation of a stable thioether linkage. This strategy is often employed for peptide modification and the synthesis of glycopeptides. nih.gov The versatility of this method lies in the wide range of commercially available thiol-containing compounds.
Table 1: Potential Thiol-Ene Click Chemistry Reaction with this compound
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product | Key Features |
|---|---|---|---|---|
| This compound | Thiol-containing molecule (e.g., cysteine-containing peptide, thiol-modified fluorophore) | Photo-initiated or radical-initiated Thiol-Ene Reaction | Thioether conjugate of this compound | High efficiency, mild reaction conditions, formation of a stable covalent bond. |
Tetrazine Ligation
Tetrazine ligation is an example of an inverse-electron-demand Diels-Alder reaction, which is one of the fastest known bioorthogonal reactions. wikipedia.orgnih.gov It involves the reaction of a tetrazine with a strained alkene or alkyne. While terminal alkenes are less reactive than strained systems like trans-cyclooctene, they can still participate in these reactions, especially with highly reactive tetrazines. nih.govnih.gov
The terminal alkene of this compound could potentially react with a tetrazine-functionalized molecule. This cycloaddition reaction would lead to the formation of a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct. nih.gov This type of ligation is particularly useful for in vivo applications due to its rapid kinetics and high specificity. researchgate.net
Table 2: Potential Tetrazine Ligation with this compound
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product | Key Features |
|---|---|---|---|---|
| This compound | Tetrazine-containing molecule (e.g., tetrazine-modified biotin, tetrazine-labeled antibody) | Inverse-electron-demand Diels-Alder Reaction | Dihydropyridazine conjugate of this compound | Extremely fast reaction kinetics, high specificity, biocompatible, byproduct is nitrogen gas. |
The successful application of these bioorthogonal transformations would first require the synthesis or isolation of this compound, followed by detailed kinetic and mechanistic studies to optimize the reaction conditions for specific applications. The derivatization of the amino or carboxylic acid groups of this compound with protecting groups might be necessary to ensure the selective reaction of the terminal alkene.
Integration of 3 Aminohept 6 Enoic Acid into Advanced Chemical Structures
Role as a Chemical Building Block in Organic Synthesis
3-Aminohept-6-enoic acid is a chiral molecule that holds significant potential as a building block in organic synthesis. Its structure features two key functional groups: a β-amino group and a terminal alkene. This dual functionality allows for a range of chemical modifications and incorporation into larger, more complex molecules. The chiral nature of this compound is particularly valuable, as it can be used to introduce specific stereochemistry into a target molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.
The primary amine and carboxylic acid groups allow for standard peptide coupling reactions, enabling its incorporation into peptide chains. The terminal alkene, on the other hand, opens up a variety of synthetic possibilities, including olefin metathesis, hydrogenation, and various addition reactions. This versatility makes this compound a potentially valuable precursor for the synthesis of diverse molecular scaffolds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Structures |
| β-Amino Acid | Peptide Coupling, Acylation, Alkylation | Peptides, Amides, Substituted Amines |
| Terminal Alkene | Ring-Closing Metathesis, Cross Metathesis | Macrocycles, Modified Peptides |
| Hydrogenation | Saturated Alkyl Chain | |
| Halogenation, Epoxidation, Hydroboration | Functionalized Alkyl Chains |
Potential in Peptide and Peptidomimetic Design
The incorporation of non-natural amino acids like this compound into peptides can lead to the development of peptidomimetics with enhanced therapeutic properties. These modified peptides may exhibit increased stability against enzymatic degradation, improved bioavailability, and unique conformational preferences.
As a β-amino acid, this compound can be incorporated into β-peptides, which are known to form stable secondary structures, such as helices and sheets. nih.gov The longer backbone of β-peptides compared to their α-peptide counterparts often imparts resistance to proteolytic enzymes. The inclusion of a terminal alkene on the side chain of this compound within a β-peptide or a hybrid α,β-peptide could serve as a handle for further chemical modifications, such as the attachment of imaging agents or drug molecules.
The terminal alkene of this compound is particularly well-suited for ring-closing metathesis (RCM), a powerful reaction for the synthesis of macrocyclic compounds. peptide.comnih.gov By incorporating two residues of this compound (or one residue along with another olefin-containing amino acid) into a peptide chain, a subsequent RCM reaction can be employed to form a cyclic peptide. nih.gov This macrocyclization can lock the peptide into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. The size and flexibility of the resulting macrocycle can be tuned by varying the distance between the two alkene-containing residues in the peptide sequence.
Table 2: Hypothetical Macrocyclization of a Peptide Containing this compound via RCM
| Starting Peptide | RCM Catalyst | Product |
| Ac-Ala-(3-Aminohept-6-enoyl)-Gly-Phe-(3-Aminohept-6-enoyl)-NH2 | Grubbs' Catalyst | Cyclic Peptide with a Carbon-Carbon Double Bond Bridge |
Exploration as a Non-Canonical Amino Acid in Specialized Biological Systems
The expansion of the genetic code allows for the incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. While the ribosomal incorporation of β-amino acids is challenging due to the structure of the ribosome's active site, recent advances have shown that it is possible under certain conditions.
The incorporation of a β-amino acid like this compound into a protein via genetic code expansion would require an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's endogenous machinery. This engineered pair would need to recognize this compound and charge it onto a specific tRNA, which would then deliver it to the ribosome in response to a designated codon. While the ribosomal machinery has some plasticity, the efficiency of incorporating a β-amino acid is generally low. nih.gov However, the unique functionality of the terminal alkene in this compound could make it a compelling target for such studies, as it would allow for the site-specific introduction of a reactive handle into a protein for subsequent bioorthogonal chemistry.
Analytical and Spectroscopic Characterization of 3 Aminohept 6 Enoic Acid
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of 3-Aminohept-6-enoic acid and for separating its potential isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of non-volatile amino acids like this compound. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
For a compound with the structural features of this compound (an amino group, a carboxylic acid, and a terminal alkene), a typical HPLC analysis would involve reverse-phase chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of this amphoteric molecule can be sensitive to the pH of the mobile phase, which influences the ionization state of the amino and carboxyl groups.
A hypothetical HPLC method for analyzing this compound is detailed in the table below. Detection is often achieved using a UV detector, although amino acids with no strong chromophore, like this one, may require derivatization or the use of detectors such as evaporative light scattering (ELSD) or mass spectrometry (MS).
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (Octadecylsilyl) silica (B1680970) gel, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing an acidic modifier (e.g., 0.1% Formic Acid or Perchloric Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200-210 nm |
| Injection Volume | 10 µL |
Note: This table is illustrative and not based on published experimental data for this specific compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
¹H NMR spectroscopy provides detailed information about the hydrogen atoms (protons) in a molecule, revealing their chemical environment, proximity to other protons, and connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons at each position of the carbon chain. While specific experimental data is unavailable, predicted chemical shifts can be estimated based on the structure. Commercial suppliers indicate that ¹H NMR is used for quality control, often at a frequency of 500 MHz in a solvent like Deuterated Dimethyl Sulfoxide (d6-DMSO). squarix.de
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H2 (-CH₂-COOH) | ~2.3 - 2.6 | Doublet of doublets (dd) | 2H |
| H3 (-CH-NH₂) | ~3.5 - 3.8 | Multiplet (m) | 1H |
| H4 (-CH₂-) | ~1.6 - 1.8 | Multiplet (m) | 2H |
| H5 (-CH₂-) | ~2.0 - 2.2 | Multiplet (m) | 2H |
| H6 (=CH-) | ~5.7 - 5.9 | Multiplet (m) | 1H |
| H7 (=CH₂) | ~4.9 - 5.1 | Multiplet (m) | 2H |
| -NH₂ | Variable | Broad singlet | 2H |
Note: This table contains predicted values based on general principles of NMR spectroscopy and is not derived from experimental measurement of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₇H₁₃NO₂), the exact molecular weight is 143.18 g/mol . In a typical mass spectrum using electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at an m/z of approximately 144.19.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Mass-to-Charge Ratio (m/z) |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Exact Mass | 143.18 |
Note: This table is based on theoretical calculations of the compound's molecular weight.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its carboxylic acid, amine, and alkene functional groups.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3400 - 3250 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Alkene) | Stretching | 1680 - 1640 |
Note: This table presents typical wavenumber ranges for the indicated functional groups and is not based on an experimental spectrum of this compound.
Theoretical and Computational Studies on 3 Aminohept 6 Enoic Acid
Molecular Modeling and Conformational Analysis of Beta-Amino Acid Scaffolds
The conformational landscape of β-amino acids, including 3-aminohept-6-enoic acid, is a critical determinant of their biological activity and their utility as building blocks in foldamers. scirp.org Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which imparts greater conformational flexibility. scirp.org Molecular modeling techniques are indispensable for exploring the vast conformational space of these molecules.
Computational approaches to the conformational analysis of β-amino acid scaffolds typically begin with the systematic variation of backbone torsion angles. The key dihedral angles in β-amino acids are θ (Cα-Cβ) and ψ (Cβ-N). By systematically rotating these bonds, a potential energy surface can be generated, revealing low-energy, stable conformations. Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are commonly employed for these calculations, providing insights into the relative stabilities of different conformers in the gas phase. scirp.org
For this compound, the presence of the terminal double bond in the heptenoic acid chain introduces additional rotational freedom and potential for long-range intramolecular interactions that can influence the conformational preferences of the β-amino acid scaffold. The vinyl group can interact with the amino and carboxylic acid moieties, potentially leading to unique folded structures. Solvation effects, often modeled using continuum solvation models, can further modulate the conformational equilibrium by stabilizing more extended structures. scirp.org
Table 1: Representative Dihedral Angles for Low-Energy Conformers of a Generic β-Amino Acid Scaffold This table presents hypothetical, yet plausible, dihedral angle values for stable conformers of a β-amino acid backbone, illustrating the types of structures that can be identified through conformational analysis. The exact values for this compound would require specific computational studies.
| Conformer | θ (Cα-Cβ) (°) | ψ (Cβ-N) (°) | Relative Energy (kcal/mol) |
| 1 | -60 | 180 | 0.0 |
| 2 | 60 | 180 | 0.5 |
| 3 | 180 | 60 | 1.2 |
| 4 | 180 | -60 | 1.2 |
Quantum Chemical Investigations of Reactivity and Electronic Properties
Quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of this compound. These methods provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior. Key electronic properties that are typically investigated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of the π-system in the terminal double bond is expected to influence the HOMO and LUMO energies, potentially leading to a smaller gap compared to its saturated analogue, 3-aminoheptanoic acid.
The molecular electrostatic potential map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl group. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The nitrogen atom of the amino group and the double bond would be areas of particular interest in the MEP of this compound.
Table 2: Calculated Electronic Properties of a Model β-Amino Acid The following table provides representative values for electronic properties that could be obtained for this compound through quantum chemical calculations. These values are illustrative and based on general knowledge of similar molecules.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Computational Design of Derivatives and Analogues
Computational methods are a powerful tool for the rational design of derivatives and analogues of this compound with tailored properties. By modifying the parent structure in silico, it is possible to predict how these changes will affect its conformation, electronic properties, and potential biological activity, thereby guiding synthetic efforts.
Another approach could involve the design of peptidomimetics incorporating this compound or its derivatives. The unique conformational properties of β-amino acids can be exploited to create folded structures that mimic the secondary structures of proteins, such as helices and turns. scirp.org Computational tools can be used to design short peptides containing this compound and predict their folding behavior. Quantum chemical calculations on these designed peptides would provide insights into their electronic properties and potential for intermolecular interactions.
Table 3: Hypothetical Derivatives of this compound for Computational Investigation This table presents a selection of hypothetical derivatives of this compound that could be designed and evaluated computationally to explore structure-activity relationships.
| Derivative Name | Modification | Rationale for Investigation |
| 3-Amino-7-hydroxyhept-5-enoic acid | Introduction of a hydroxyl group and shifting of the double bond | To increase polarity and potential for hydrogen bonding. |
| 3-Amino-6-fluorohept-6-enoic acid | Introduction of a fluorine atom at the double bond | To modulate electronic properties and metabolic stability. |
| N-acetyl-3-aminohept-6-enoic acid | Acetylation of the amino group | To mimic a peptide bond and study its influence on conformation. |
Future Directions and Emerging Research Avenues for 3 Aminohept 6 Enoic Acid
Development of Highly Enantioselective Synthetic Routes
The synthesis of enantiomerically pure β-amino acids is a significant focus in organic chemistry due to their importance as chiral building blocks for pharmaceuticals and other biologically active molecules. squarix.dekeyorganics.net For 3-aminohept-6-enoic acid, a key challenge and a promising research avenue lies in the development of highly enantioselective synthetic routes to access its individual stereoisomers. Current strategies for the asymmetric synthesis of β-amino acids that could be adapted for this target include:
Catalytic Asymmetric Conjugate Addition: This is a powerful method for constructing chiral β-amino acid derivatives. squarix.de The application of novel chiral catalysts, such as those based on transition metals or organocatalysts, to suitable α,β-unsaturated precursors could provide efficient access to enantiopure this compound.
Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral enamines or other unsaturated precursors is a well-established method for producing chiral amino acids. squarix.de The development of specific catalysts and conditions for the asymmetric hydrogenation of a suitable precursor to this compound would be a valuable contribution.
Biocatalytic Methods: The use of enzymes, such as transaminases or ammonia (B1221849) lyases, offers a green and highly selective approach to the synthesis of chiral amines and amino acids. Exploring enzymatic routes for the production of enantiopure this compound is a promising area for future research.
Progress in these areas will be crucial for enabling more detailed studies into the specific properties and applications of the individual enantiomers of this compound.
Investigation of Biological and Biochemical Roles of Olefinic Beta-Amino Acids
β-amino acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and other pharmacological properties. squarix.dekeyorganics.net They are integral components of numerous biologically active natural products and have been utilized as building blocks for peptide-based drugs. keyorganics.net The introduction of a β-amino acid into a peptide can impart resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.
The specific biological and biochemical roles of olefinic β-amino acids, such as this compound, remain a largely unexplored field. Future research in this area could focus on:
Screening for Biological Activity: A systematic investigation of the biological properties of this compound and its derivatives against a range of biological targets, including bacteria, fungi, and cancer cell lines, could uncover novel therapeutic potential.
Incorporation into Peptidomimetics: The synthesis of peptides containing this compound could lead to the development of novel peptidomimetics with enhanced stability and unique conformational properties. The olefinic functionality could also serve as a handle for further chemical modification.
Metabolic Studies: Investigating the metabolic fate of olefinic β-amino acids in biological systems would provide valuable insights into their potential as therapeutic agents or probes for studying biochemical pathways.
A deeper understanding of the structure-activity relationships of olefinic β-amino acids will be essential for harnessing their full therapeutic potential.
Applications in Advanced Materials Science
β-amino acids are valuable monomers for the synthesis of poly-β-peptides, which are a class of polymers with potential applications in biomaterials and drug delivery. These polymers can fold into stable secondary structures, similar to proteins, and exhibit enhanced stability towards enzymatic degradation.
The presence of an olefinic group in this compound makes it a particularly interesting monomer for the development of advanced materials. Future research could explore:
Functional Polymers: The terminal double bond in this compound can be utilized for post-polymerization modifications, allowing for the introduction of various functional groups. This could lead to the development of "smart" polymers that respond to specific stimuli or targeted drug delivery systems.
Cross-linked Materials: The olefinic functionality can participate in cross-linking reactions, enabling the formation of hydrogels and other cross-linked materials with tunable mechanical properties and degradation profiles. Such materials could find applications in tissue engineering and regenerative medicine.
Novel Polymer Architectures: The unique structure of this compound could be exploited to create novel polymer architectures, such as branched or star-shaped polymers, with unique physical and chemical properties.
The exploration of this compound as a monomer in polymer chemistry opens up new possibilities for the design and synthesis of functional and biocompatible materials.
Exploration in Drug Discovery and Development as Novel Chemical Entities
Unnatural amino acids, including β-amino acids, are increasingly recognized as valuable building blocks in drug discovery. google.com They offer a means to expand chemical diversity and to design molecules with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.
The unique combination of a β-amino acid scaffold and a reactive olefinic group in this compound makes it an attractive starting point for the design of novel chemical entities. Future directions in this area include:
Scaffold for Library Synthesis: this compound can serve as a versatile scaffold for the synthesis of compound libraries for high-throughput screening. The amino, carboxyl, and olefinic groups provide multiple points for chemical diversification.
Covalent Modifiers: The terminal alkene could potentially be used to design targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action.
Pro-drug Strategies: The functional groups of this compound could be modified to create pro-drugs that release an active compound under specific physiological conditions.
As the tools of medicinal chemistry continue to evolve, the exploration of unique building blocks like this compound will be crucial for the discovery and development of the next generation of therapeutic agents.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (logistic dose-response curve) to calculate EC₅₀/LC₅₀ values. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Report confidence intervals and effect sizes. For clustered data (e.g., repeated measures), use mixed-effects models .
Q. How can raw spectral data (NMR, MS) be processed to minimize artifacts and improve reproducibility?
- Methodological Answer : For NMR, apply apodization (exponential line broadening) and zero-filling to enhance resolution. Use Bruker TopSpin or MestReNova for baseline correction. For MS, apply noise reduction algorithms (Savitzky-Golay smoothing) and isotopic pattern matching .
Literature and Ethical Considerations
Q. What criteria should guide the selection of peer-reviewed sources for literature reviews?
Q. How should researchers address potential conflicts of interest when reporting industrial collaborations?
- Methodological Answer : Disclose all funding sources and affiliations in the “Author Declarations” section. Use standardized templates (e.g., CONSORT-EHEALTH guidelines) to report trial adjustments or feedback collection methods (e.g., post-study interviews) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
